Methyl 2-(3-fluorophenoxy)propanoate
Overview
Description
Methyl 2-(3-fluorophenoxy)propanoate is an organic compound widely used in the synthesis of pharmaceuticals, agrochemicals, and fragrances. It is an ester formed from the condensation reaction between 3-fluorophenol and 2-bromo-2-methylpropionate.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-fluorophenoxy)propanoate is typically synthesized through a condensation reaction between 3-fluorophenol and 2-bromo-2-methylpropionate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-fluorophenoxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-fluorophenol and 2-bromo-2-methylpropionic acid.
Substitution: The fluorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are often carried out in polar aprotic solvents.
Major Products Formed
Hydrolysis: Yields 3-fluorophenol and 2-bromo-2-methylpropionic acid.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Scientific Research Applications
Methyl 2-(3-fluorophenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and fragrances due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-fluorophenoxy)propanoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release active components that interact with biological molecules. The fluorine atom in the aromatic ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-(3-fluorophenoxy)propanoate is unique due to the position of the fluorine atom on the aromatic ring, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in the compound’s physical and chemical properties, making it distinct from its isomers .
Properties
IUPAC Name |
methyl 2-(3-fluorophenoxy)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-7(10(12)13-2)14-9-5-3-4-8(11)6-9/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGWBGWFBHFHHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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